

Application Notes and Protocols for ALD-PEG4-OPFP Conjugation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ALD-PEG4-OPFP is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This reagent features two distinct reactive moieties: a pentafluorophenyl (PFP) ester and an aldehyde group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The PFP ester facilitates efficient and stable amide bond formation with primary amines, while the aldehyde group allows for the formation of a stable oxime bond with aminooxy groups. The PEG spacer enhances solubility and reduces the potential for aggregation of the resulting conjugate.

This document provides a detailed protocol for a two-step conjugation process utilizing **ALD-PEG4-OPFP** to link two biomolecules, for example, an antibody and a cytotoxic drug payload. It also includes methods for the purification and characterization of the final bioconjugate.

Chemical Properties and Reaction Scheme

The **ALD-PEG4-OPFP** linker allows for a controlled, sequential conjugation strategy. First, the PFP ester is reacted with a primary amine on one of the biomolecules. Following purification, the aldehyde group on the now-modified biomolecule is reacted with an aminooxy group on the second biomolecule to form a stable oxime linkage.



Table 1: Physicochemical Properties of ALD-PEG4-OPFP

Property	Value
Molecular Formula	C25H26F5NO8
Molecular Weight	563.47 g/mol
CAS Number	1324007-10-4
Purity	Typically >95%
Storage	-20°C, desiccated
Solubility	Soluble in organic solvents (e.g., DMSO, DMF)

Experimental Protocols

A two-step conjugation process is recommended to ensure specificity and minimize the formation of homodimers.[1] This protocol outlines the conjugation of an aminooxy-functionalized payload to an antibody.

Materials and Reagents

- Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.5)
- ALD-PEG4-OPFP
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- · Aminooxy-functionalized payload
- Reducing agent (e.g., sodium cyanoborohydride), if forming an imine bond with an amine
- Reaction buffers (e.g., Phosphate Buffered Saline PBS)
- Quenching reagents (e.g., Tris buffer, hydroxylamine)
- Purification columns (e.g., size-exclusion chromatography SEC, hydrophobic interaction chromatography - HIC)



Step 1: Modification of the Antibody with ALD-PEG4-OPFP

This step involves the reaction of the PFP ester with primary amines (e.g., lysine residues) on the antibody.

- Preparation of Reagents:
 - Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 8.0).
 - Immediately before use, dissolve ALD-PEG4-OPFP in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the ALD-PEG4-OPFP stock solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent denaturation of the antibody.
 - Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
- Purification of the Aldehyde-Modified Antibody:
 - Remove excess, unreacted ALD-PEG4-OPFP using a desalting column (e.g., Zeba™
 Spin Desalting Columns) or through dialysis against PBS, pH 7.4.

Step 2: Conjugation of the Aminooxy-Payload to the Aldehyde-Modified Antibody

This step involves the formation of a stable oxime bond between the aldehyde-modified antibody and the aminooxy-functionalized payload. Oxime bonds are significantly more stable than imine bonds formed from the reaction of aldehydes with primary amines, and do not require a reduction step.[2][3]

Preparation of Reagents:



- Dissolve the aminooxy-functionalized payload in an appropriate solvent (e.g., DMSO).
- The purified aldehyde-modified antibody should be in a suitable reaction buffer (e.g., PBS, pH 6.5-7.5).

· Conjugation Reaction:

- Add a 3- to 10-fold molar excess of the aminooxy-payload to the aldehyde-modified antibody solution.
- Incubate the reaction for 2-12 hours at room temperature. The reaction can be monitored by LC-MS to determine the extent of conjugation.
- Purification of the Final Antibody-Drug Conjugate:
 - Purify the final conjugate using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.[4]
 - Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DARs).[5]

Table 2: Recommended Reaction Conditions

Parameter	Step 1 (PFP Ester Reaction)	Step 2 (Oxime Ligation)
рН	7.2 - 8.5	6.5 - 7.5
Temperature	4°C - 25°C	25°C
Reaction Time	1 - 12 hours	2 - 12 hours
Molar Excess of Linker/Payload	5-20x over antibody	3-10x over antibody
Organic Solvent	<10% DMSO or DMF	Dependent on payload solubility

Characterization of the Antibody-Drug Conjugate



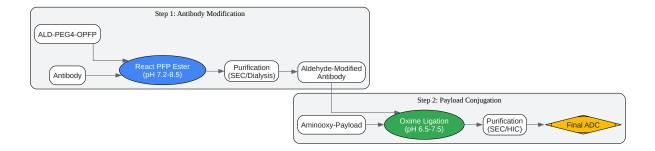
The resulting ADC should be thoroughly characterized to determine its purity, drug-to-antibody ratio (DAR), and stability.

Table 3: Characterization Methods for ADCs

Method	Purpose	Expected Outcome
UV-Vis Spectroscopy	Determine protein concentration and average DAR.	Calculation of DAR based on the absorbance of the antibody (at 280 nm) and the payload at its specific maximum wavelength.
Size-Exclusion Chromatography (SEC)	Assess purity and detect aggregation.	A major peak corresponding to the monomeric ADC with minimal aggregation or fragmentation.
Hydrophobic Interaction Chromatography (HIC)	Determine the distribution of different DAR species.	Separation of peaks corresponding to different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
Mass Spectrometry (MS)	Confirm the molecular weight of the conjugate and determine the DAR.	Deconvoluted mass spectrum showing peaks corresponding to the antibody with different numbers of attached druglinker moieties.
SDS-PAGE	Assess purity and confirm covalent attachment.	Shift in the molecular weight of the antibody chains upon conjugation.

Diagrams

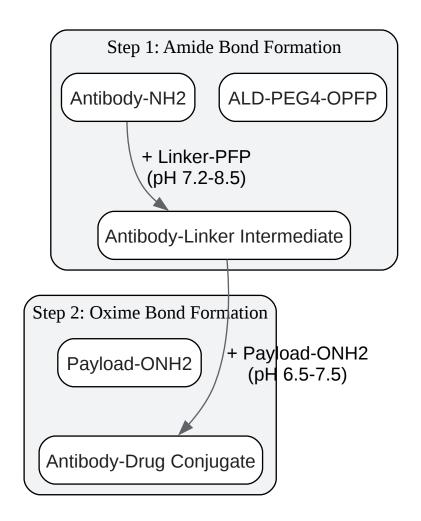




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Caption: Experimental workflow for a two-step **ALD-PEG4-OPFP** conjugation.





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Caption: Signaling pathway of the two-step conjugation reaction.

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